molecular formula C10H12Br2O B594488 2,4-Dibromo-1-tert-butoxybenzene CAS No. 1261988-70-8

2,4-Dibromo-1-tert-butoxybenzene

Cat. No. B594488
M. Wt: 308.013
InChI Key: VFKZCQTTXZQWAA-UHFFFAOYSA-N
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Description

“2,4-Dibromo-1-tert-butoxybenzene” is a chemical compound with the molecular formula C10H12Br2O . It has a molecular weight of 308.01 . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for “2,4-Dibromo-1-tert-butoxybenzene” is 1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2,4-Dibromo-1-tert-butoxybenzene” has a molecular weight of 308.01 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Application 1: Bromination of Alkylbenzenes and Alkoxybenzenes

  • Summary of the Application: This research focuses on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The study investigates the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes (ethyl, isopropyl, tert-butyl) and alkoxybenzenes (ethoxy, isopropoxy, tert-butoxy) .
  • Methods of Application: Kinetic experiments were conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination . The experiments included variations in parameters (e.g., [Cl–], [Br–], and pH) known to influence free bromine speciation .
  • Results: The study found that the structure of the substituent has a significant effect on bromination rates . For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl. For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .

Application 2: Stereoselective Synthesis

  • Summary of the Application: “2,4-Dibromo-1-tert-butoxybenzene” is used in the stereoselective synthesis of four stereoisomers of β-Methoxytyrosine, a component of callipeltin A .

Application 3: Synthesis of 4-tert-butyl-phenylboronic Acid

  • Summary of the Application: “2,4-Dibromo-1-tert-butoxybenzene” is used in the synthesis of 4-tert-butyl-phenylboronic acid .

Application 4: Synthesis of 1-deoxy Analogs

  • Summary of the Application: “2,4-Dibromo-1-tert-butoxybenzene” is used in the synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940 . These are synthetic cannabinoids, which are used for research into cannabinoid receptors in the human body .

Application 5: Synthesis of Hydrophilic–Hydrophobic Diblock Copolymer Ionomers

  • Summary of the Application: “2,4-Dibromo-1-tert-butoxybenzene” is used in the synthesis of hydrophilic–hydrophobic diblock copolymer ionomers based on poly(p-phenylene)s .
  • Methods of Application: The parent diblock copolymers having various block lengths were synthesized via successive catalyst-transfer polymerization of 1,4-dibromo-2,5-di[4-(2,2-dimethylpropoxysulfonyl)phenyl]butoxybenzene and 1,4-dibromo-2,5-hexyloxybenzene .
  • Results: The diblock copolymer ionomers showed high proton conductivities with a small humidity dependence, indicating that the clear phase separation formed by the precisely controlled molecular weight and polydispersity index (PDI) of the diblock copolymers enhanced the ionic connectivity and proton conductivity .

Application 6: Bromination of 2,7-Di-tert-butylpyrene

  • Summary of the Application: “2,4-Dibromo-1-tert-butoxybenzene” is used in the bromination of 2,7-di-tert-butylpyrene .

properties

IUPAC Name

2,4-dibromo-1-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKZCQTTXZQWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682192
Record name 2,4-Dibromo-1-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1-tert-butoxybenzene

CAS RN

1261988-70-8
Record name 2,4-Dibromo-1-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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